benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate
Description
The compound benzenesulfonic acid; N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine; hydrate is a structurally complex molecule featuring:
- A pyrazolo[1,5-a][1,3,5]triazin-4-amine core, which is a nitrogen-rich heterocyclic system.
- Substituents including N,N-bis(2-methoxyethyl) groups, a 4-methoxy-2-methylphenyl moiety at position 8, and methyl groups at positions 2 and 5.
- A benzenesulfonic acid counterion, likely enhancing aqueous solubility, and a hydrate form, indicating crystalline water incorporation.
Properties
CAS No. |
852287-63-9 |
|---|---|
Molecular Formula |
C27H37N5O7S |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate |
InChI |
InChI=1S/C21H29N5O3.C6H6O3S.H2O/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5;7-10(8,9)6-4-2-1-3-5-6;/h7-8,13H,9-12H2,1-6H3;1-5H,(H,7,8,9);1H2 |
InChI Key |
UKWRRUNDUGIBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O.O |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate typically involves multiple steps. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazin-4-amine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the benzenesulfonic acid group: This step may involve sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid.
N,N-bis(2-methoxyethyl) substitution:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound shares the pyrazolo-triazin-4-amine core with Pexacerfont but differs in substituents, notably the 4-methoxy-2-methylphenyl group instead of a pyridinyl moiety .
- Compared to MPZP, the triazine core replaces pyrimidine, likely altering electronic properties and receptor-binding affinity .
- Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a sulfonylurea bridge, suggesting divergent biological targets .
Pharmacological and Physicochemical Properties
Key Findings :
- Structural similarity to MPZP suggests possible CRF1 receptor antagonism , though the triazine core may confer distinct selectivity or potency .
- Unlike metsulfuron-methyl, the target compound’s pyrazolo-triazine scaffold and substituents indicate a focus on mammalian targets rather than plant enzymes .
Biological Activity
Benzenesulfonic acid; N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine; hydrate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a sulfonic acid moiety with a pyrazolo[1,5-a][1,3,5]triazin framework, which is known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- A benzenesulfonic acid group that may enhance solubility and biological activity.
- A pyrazolo[1,5-a][1,3,5]triazin core that has been associated with various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing sulfonic acid groups often exhibit enhanced antimicrobial properties . For instance, studies have shown that the introduction of a sulfonic acid group can augment the antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific compound under consideration has not been directly tested in many studies; however, its structural analogs have demonstrated significant antibacterial and antitubercular activities .
Antiviral and Antidepressant Potential
The pyrazolo[1,5-a][1,3,5]triazin framework has been explored for its potential as corticotropin-releasing factor receptor (CRF1) antagonists , which may lead to anxiolytic and antidepressant effects. Compounds derived from this scaffold have shown promise in treating anxiety disorders . Furthermore, there are indications that the compound may possess antiviral properties based on its structural characteristics similar to other known antiviral agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of pyrazolo derivatives suggests that modifications at various positions on the pyrazolo ring can significantly influence biological activity. For instance:
- Substituents such as methoxy and sulfonic acid enhance solubility and bioactivity.
- The presence of electron-withdrawing groups (like sulfonic acid) can increase antimicrobial potency .
Data Tables
Here is a summary table of relevant biological activities associated with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
